3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
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Overview
Description
3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a bromopyrimidine moiety, a dichlorophenyl group, and a piperidine carboxamide framework. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide typically involves multiple steps:
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Formation of the Bromopyrimidine Intermediate: : The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
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Coupling with Piperidine: : The bromopyrimidine intermediate is then reacted with piperidine under basic conditions to form the piperidine-pyrimidine intermediate. This step often requires a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
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Formation of the Carboxamide: : The final step involves the coupling of the piperidine-pyrimidine intermediate with 3,4-dichlorophenyl isocyanate to form the desired carboxamide. This reaction is typically carried out in the presence of a catalyst such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromopyrimidine moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
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Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Reduction reactions can also occur, potentially affecting the carboxamide group.
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Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are often employed.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the carboxamide or piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromopyrimidine moiety could be involved in binding interactions, while the piperidine and carboxamide groups may contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
- 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
- 3-((5-iodopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
Uniqueness
Compared to its analogs, 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide may exhibit unique reactivity due to the presence of the bromine atom, which can influence its electronic properties and steric interactions. This can affect its binding affinity, selectivity, and overall bioactivity, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(3,4-dichlorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrCl2N4O2/c17-10-7-20-15(21-8-10)25-12-2-1-5-23(9-12)16(24)22-11-3-4-13(18)14(19)6-11/h3-4,6-8,12H,1-2,5,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUIKPXNLJPBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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